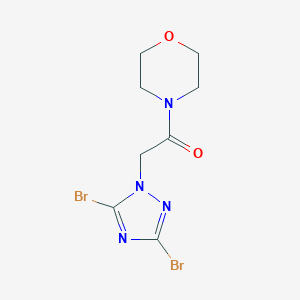
(アダマンタン-1-イルオキシ)酢酸
概要
説明
(Adamantan-1-yloxy)-acetic acid is an organic compound that features an adamantane moiety linked to an acetic acid group via an oxygen atom Adamantane is a diamondoid hydrocarbon known for its rigid, cage-like structure, which imparts unique physical and chemical properties to its derivatives
科学的研究の応用
(Adamantan-1-yloxy)-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
作用機序
Target of Action
It is known that many nitrogen-containing adamantane derivatives exhibit antiviral and other biological activities . Therefore, it is plausible that (Adamantan-1-yloxy)-acetic acid may interact with similar targets.
Mode of Action
It is known that in sulfuric acid, adamantan-1-yl nitrates easily generate a carbocation capable of attacking the lone electron pair in the nitrogen-containing nucleophile . This suggests that (Adamantan-1-yloxy)-acetic acid might interact with its targets in a similar manner.
Biochemical Pathways
Given the known biological activities of similar adamantane derivatives, it is likely that this compound may influence pathways related to viral replication or other biological processes .
Result of Action
Similar adamantane derivatives have been shown to exhibit antiviral and other biological activities . Therefore, it is plausible that (Adamantan-1-yloxy)-acetic acid may have similar effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Adamantan-1-yloxy)-acetic acid typically involves the reaction of adamantan-1-ol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of adamantan-1-ol attacks the carbon atom of chloroacetic acid, displacing the chloride ion and forming the desired product.
Industrial Production Methods
Industrial production methods for (Adamantan-1-yloxy)-acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
(Adamantan-1-yloxy)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of adamantan-1-one or adamantan-1-carboxylic acid.
Reduction: Formation of adamantan-1-ylmethanol or adamantan-1-ylaldehyde.
Substitution: Formation of halogenated adamantane derivatives.
類似化合物との比較
Similar Compounds
Adamantan-1-ylmethanol: Similar structure but with a hydroxyl group instead of an acetic acid group.
Adamantan-1-carboxylic acid: Contains a carboxylic acid group directly attached to the adamantane moiety.
Adamantan-1-ylamine: Features an amine group instead of an acetic acid group.
Uniqueness
(Adamantan-1-yloxy)-acetic acid is unique due to the presence of both the adamantane moiety and the acetic acid group, which imparts distinct physical and chemical properties. The oxygen linkage provides additional flexibility and reactivity compared to other adamantane derivatives.
特性
IUPAC Name |
2-(1-adamantyloxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c13-11(14)7-15-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNSYNZPEBDAAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Morpholinyl)-5-{[4-(1-pyrrolidinyl)benzyl]amino}benzoic acid](/img/structure/B358782.png)
![2-Methoxy-6-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenol](/img/structure/B358794.png)
![2-{2-[(2-Methylbenzyl)amino]ethoxy}ethanol](/img/structure/B358820.png)







![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B358883.png)
![{2-Oxo-2-[(pyridin-2-ylmethyl)amino]ethoxy}acetic acid](/img/structure/B358897.png)
![{2-[(3-Methylbutyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B358901.png)
